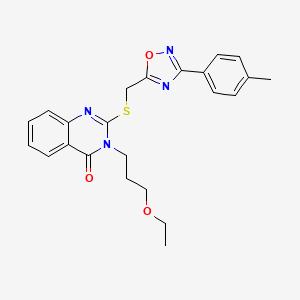
3-(3-ethoxypropyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-ethoxypropyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-ethoxypropyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and comparative efficacy against various biological targets.
Chemical Structure
The molecular structure of the compound can be broken down as follows:
- Quinazolinone core : Provides a scaffold known for its pharmacological properties.
- Thioether linkage : Enhances lipophilicity and potential interaction with biological targets.
- Oxadiazole moiety : Contributes to the compound's bioactivity through potential electron-withdrawing effects.
The biological activity of quinazolinone derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thus preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered gene expression and cellular responses .
Anticancer Activity
Recent studies have highlighted the potential of quinazolinone derivatives as inhibitors of multiple tyrosine kinases. The compound was evaluated against several key kinases involved in cancer progression:
- CDK2 (Cyclin-dependent kinase 2) : Exhibited potent inhibitory activity with an IC50 value comparable to established inhibitors like imatinib.
- HER2 (Human epidermal growth factor receptor 2) : Showed significant inhibitory effects, suggesting its potential in treating HER2-positive cancers.
- EGFR (Epidermal growth factor receptor) : Similar activity was observed, indicating its role as a potential therapeutic agent in lung and head and neck cancers.
- VEGFR2 (Vascular endothelial growth factor receptor 2) : While less potent against VEGFR2 compared to other kinases, it still demonstrated some inhibitory action .
| Target Kinase | IC50 Value (µM) | Comparison with Control |
|---|---|---|
| CDK2 | 0.173 ± 0.012 | Similar to Imatinib |
| HER2 | 0.079 ± 0.015 | Comparable to Lapatinib |
| EGFR | 0.102 ± 0.014 | Close to Erlotinib |
| VEGFR2 | Not satisfactory | Compared to Sorafenib |
Antimicrobial Activity
While the primary focus has been on anticancer properties, the antimicrobial activity of quinazolinone derivatives is also noteworthy. However, studies suggest that this particular compound exhibits negligible antimicrobial effects, which may reduce potential side effects in drug development .
Case Studies
- In Vitro Studies : A series of quinazolinone derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that modifications in the side chains significantly influenced their biological activity.
- Molecular Docking Studies : Computational analysis revealed that the compound interacts favorably with the ATP-binding site of CDK2 and EGFR, supporting its role as a non-competitive inhibitor against these targets .
特性
IUPAC Name |
3-(3-ethoxypropyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-3-29-14-6-13-27-22(28)18-7-4-5-8-19(18)24-23(27)31-15-20-25-21(26-30-20)17-11-9-16(2)10-12-17/h4-5,7-12H,3,6,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKMNFLFLWMCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














